ethyl 4-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate
Description
Ethyl 4-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is a 1,2,4-triazole derivative featuring a sulfur-linked butanoate ester group. Its core structure includes a triazole ring substituted with phenyl and pyridin-3-yl groups at positions 4 and 5, respectively, and a sulfanyl bridge connected to a four-carbon ester chain.
Properties
IUPAC Name |
ethyl 4-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-2-25-17(24)11-7-13-26-19-22-21-18(15-8-6-12-20-14-15)23(19)16-9-4-3-5-10-16/h3-6,8-10,12,14H,2,7,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSBOLUUAYBBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NN=C(N1C2=CC=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate typically involves the reaction of ethyl 2-isothiocyanatoacetate with 4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol . The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole ring or the phenyl and pyridinyl groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Ethyl 4-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate has shown efficacy against various bacterial strains and fungi. A study highlighted its potential as an antibacterial agent against resistant strains of bacteria, suggesting that the compound could be developed into a therapeutic agent for treating infections caused by multidrug-resistant organisms .
Antioxidant Properties
Triazole derivatives are also recognized for their antioxidant capabilities. The compound has been evaluated for its ability to scavenge free radicals and inhibit oxidative stress, which is linked to numerous chronic diseases. Comparative studies have shown that this compound exhibits stronger antioxidant activity compared to traditional antioxidants like ascorbic acid .
Anticancer Activity
The anticancer potential of triazole derivatives is a significant area of interest. This compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. Preliminary results suggest that it may induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics .
Coordination Chemistry
The unique sulfur-containing structure of this compound allows it to function as a ligand in coordination chemistry. It can form stable complexes with metal ions, which are useful in catalysis and material synthesis. Studies have demonstrated that these metal complexes exhibit enhanced catalytic activity in organic transformations .
Agricultural Applications
The herbicidal properties of triazole compounds have been explored extensively. This compound has shown promise as a potential herbicide due to its selective toxicity towards certain plant species while being non-toxic to others. This selectivity can be beneficial in developing environmentally friendly agricultural practices .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .
Case Study 2: Antioxidant Activity Evaluation
In an experimental setup assessing antioxidant activity using the DPPH radical scavenging assay, this compound demonstrated superior performance compared to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid .
Mechanism of Action
The mechanism of action of ethyl 4-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate involves its interaction with specific molecular targets and pathways . The triazole ring is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, its interaction with cellular receptors can modulate signaling pathways, resulting in anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in:
- Sulfanyl-linked substituents : Alkyl chains, aromatic rings, or heterocycles.
- Pyridine ring substitution : Position (2-, 3-, or 4-pyridinyl) and additional functional groups.
- Triazole ring substitution : Variations in the phenyl group or other substituents at position 3.
Table 1: Key Structural Analogs and Their Properties
| Compound Name/ID | Substituents (R) | Yield (%) | Melting Point (°C) | Molecular Weight | Key Features/Applications | Source ID |
|---|---|---|---|---|---|---|
| Ethyl 4-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate (Target) | Butanoate ester | N/A | N/A | ~395.4* | Ester chain for lipophilicity | [15, 18] |
| BA98918 (489413-24-3) | Ethylsulfanyl-triazole dimer | N/A | N/A | 534.66 | Dual triazole cores, extended chain | [15] |
| 5m (4-(5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) | Butylthio | 86 | 147–149 | ~324.4 | High yield, moderate lipophilicity | [2] |
| ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide) | Ethyl, pyridin-2-yl, hydrazide | N/A | N/A | ~408.4 | Hydrazone moiety for bioactivity | [7] |
| OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) | Isopropylphenyl, acetamide | N/A | N/A | ~423.5 | Orco agonist (olfaction modulation) | [5] |
| php2yNS (Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate) | Acetate, pyridin-2-yl | N/A | N/A | ~341.4 | Shorter ester chain, crystallography studies | [10] |
*Estimated based on molecular formula.
Key Differences and Implications
BA98918 (with a dimeric triazole structure) has a higher molecular weight (534.66 vs. ~395.4), which may reduce solubility but improve binding avidity in multi-target applications .
Pyridine Position :
- The pyridin-3-yl group in the target compound vs. pyridin-2-yl in ZE-4b alters electronic distribution and hydrogen-bonding capacity, influencing interactions with biological targets.
The ester group in the target compound may serve as a prodrug moiety, enhancing metabolic stability compared to thiol or amine derivatives .
Synthetic Accessibility: Compounds with simple alkylthio groups (e.g., 5m ) achieve higher yields (>85%) compared to more complex derivatives. The target compound’s synthesis likely follows similar alkylation protocols using ethyl 4-bromobutanoate and triazole-thiol intermediates .
Biological Activity
Ethyl 4-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate (CAS No. 332909-79-2) is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 340.406 g/mol. The compound features a triazole ring that is substituted with a pyridine and a phenyl group, which contributes to its biological activity.
Biological Activity Overview
-
Antimicrobial Activity :
- Triazole derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of various bacterial and fungal strains. For example, research has shown that certain triazole derivatives possess antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .
- Anticancer Potential :
- Herbicidal Activity :
Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Herbicidal | Inhibition of weed growth |
Detailed Research Findings
- Antimicrobial Studies :
- Mechanism of Action :
- Potential in Cancer Therapy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
